Home > Products > Screening Compounds P46517 > Methyl-piperidino-pyrazole
Methyl-piperidino-pyrazole - 2512204-77-0

Methyl-piperidino-pyrazole

Catalog Number: EVT-8188181
CAS Number: 2512204-77-0
Molecular Formula: C29H31N3O3
Molecular Weight: 469.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification and Source

Methyl-piperidino-pyrazole belongs to the class of selective estrogen receptor modulators (SERMs) and is characterized by its basic side chain, which enhances its binding affinity to ERα. It is a derivative of pyrazole, a five-membered ring compound containing two nitrogen atoms, which is often utilized in medicinal chemistry for its diverse biological activities . The compound's synthesis and biological evaluation have been documented in various scientific studies, highlighting its potential applications in oncology and endocrinology .

Synthesis Analysis

The synthesis of methyl-piperidino-pyrazole involves several key steps that focus on modifying the pyrazole core to enhance its selectivity for ERα. The general synthetic route includes:

  1. Formation of the Pyrazole Core: The initial step typically involves the condensation of appropriate aldehydes with hydrazine derivatives to form the pyrazole structure.
  2. Introduction of the Piperidine Side Chain: A piperidine moiety is introduced through nucleophilic substitution reactions. This step is crucial as it contributes to the compound's selectivity for ERα.
  3. Methylation: The final step involves methylation at specific positions on the piperidine or pyrazole rings to yield methyl-piperidino-pyrazole.

Specific conditions such as temperature, solvent choice, and reaction time are optimized to achieve high yields and purity . For example, reactions may be conducted under reflux conditions using solvents like ethanol or dimethyl sulfoxide to facilitate the formation of desired intermediates.

Molecular Structure Analysis

Methyl-piperidino-pyrazole exhibits a complex molecular structure characterized by:

  • Molecular Formula: C₁₄H₁₈N₄O
  • Molecular Weight: Approximately 258.32 g/mol
  • Structural Features: The compound consists of a pyrazole ring fused with a piperidine side chain, providing it with unique steric and electronic properties that enhance its interaction with ERα.

The presence of functional groups such as hydroxyl or methoxy substituents can influence its pharmacological profile, including solubility and binding affinity . Molecular modeling studies have shown that methyl-piperidino-pyrazole fits well into the ligand-binding domain of ERα, which is critical for its antagonistic action.

Chemical Reactions Analysis

Methyl-piperidino-pyrazole participates in various chemical reactions that are relevant to its biological activity:

  1. Binding Interactions: It forms non-covalent interactions with ERα, including hydrogen bonds and hydrophobic interactions, which are essential for its antagonistic effect.
  2. Metabolic Transformations: In vivo studies indicate that methyl-piperidino-pyrazole undergoes metabolic processes involving cytochrome P450 enzymes, leading to potential hydroxylated metabolites that may also exhibit biological activity .
  3. Receptor Modulation: As a selective antagonist, it competes with estradiol for binding sites on ERα, inhibiting estrogen-mediated gene expression and cellular proliferation in target tissues such as breast and endometrial cells .
Mechanism of Action

The mechanism of action of methyl-piperidino-pyrazole primarily revolves around its role as an antagonist at the estrogen receptor level:

  • Competitive Inhibition: Methyl-piperidino-pyrazole binds competitively to ERα, preventing estradiol from exerting its effects on target genes involved in cell proliferation and survival.
  • Transcriptional Regulation: By blocking ERα activation, methyl-piperidino-pyrazole downregulates estrogen-responsive genes, leading to reduced cellular proliferation in hormone-dependent cancers .
  • Apoptotic Induction: Studies have demonstrated that treatment with methyl-piperidino-pyrazole can induce apoptosis in certain cancer cell lines by altering signaling pathways associated with cell survival .
Physical and Chemical Properties Analysis

The physical and chemical properties of methyl-piperidino-pyrazole include:

These properties are critical for formulation development in pharmaceutical applications .

Applications

Methyl-piperidino-pyrazole has several significant applications in scientific research and medicine:

  1. Cancer Research: Its ability to selectively antagonize ERα makes it a valuable tool for studying estrogen signaling pathways in breast cancer and other hormone-sensitive malignancies.
  2. Therapeutic Development: As a potential therapeutic agent, it could be used in treating conditions exacerbated by estrogen, such as endometrial hyperplasia or certain types of breast cancer.
  3. Pharmacological Studies: Methyl-piperidino-pyrazole serves as a model compound for developing new SERMs with improved efficacy and safety profiles .
Introduction to Methyl-Piperidino-Pyrazole in Estrogen Receptor Research

Historical Development of Selective Estrogen Receptor Modulators (Selective Estrogen Receptor Modulators)

The development of Selective Estrogen Receptor Modulators emerged from efforts to dissect estrogen’s tissue-specific actions. Early nonsteroidal antiestrogens, such as clomiphene (fertility treatment) and tamoxifen (breast cancer therapy), revealed that ligands could exhibit both agonist and antagonist properties depending on the target tissue. Tamoxifen, initially investigated as a contraceptive, was repurposed as the first-line treatment for estrogen receptor-positive breast cancer due to its antiestrogenic activity in mammary tissue. However, it displayed undesired estrogenic effects in the endometrium, increasing cancer risk [1] [8]. This duality catalyzed the conceptualization of Selective Estrogen Receptor Modulators in the 1980s, defined by their ability to selectively inhibit or activate estrogen receptors in different organs. The "ideal" Selective Estrogen Receptor Modulator was proposed to combine bone preservation, cardiovascular protection, and breast/uterine safety [1]. Key milestones include:

  • Raloxifene: A "failed breast cancer drug" repositioned for osteoporosis prevention (1997). It avoided uterine stimulation but increased thromboembolic risk [1].
  • Bazedoxifene/Ospemifene: Later-generation agents focusing on improved tissue selectivity and metabolic stability [1] [8].

Table 1: Evolution of Key Selective Estrogen Receptor Modulators

CompoundOriginal IndicationRepurposed UseTissue Selectivity Profile
TamoxifenContraceptive (failed)Breast cancer therapyAntagonist: Breast; Agonist: Uterus, Bone
RaloxifeneBreast cancer (failed)Osteoporosis preventionAntagonist: Breast/Uterus; Agonist: Bone
OspemifeneDerived from ToremifeneDyspareunia treatmentAntagonist: Breast; Agonist: Vagina
BazedoxifeneDesigned for osteoporosisMenopausal symptoms (with estrogen)Neutral: Uterus; Agonist: Bone

Role of Estrogen Receptor Alpha/Estrogen Receptor Beta Selectivity in Breast Cancer Therapeutics

Estrogen Receptor Alpha and Estrogen Receptor Beta, the two primary estrogen receptor subtypes, exert opposing roles in breast pathophysiology. Estrogen Receptor Alpha activation drives proliferation, metastasis, and angiogenic signaling in mammary tissue. In contrast, Estrogen Receptor Beta often counteracts these effects by:

  • Transcriptional Antagonism: Competing for Estrogen Receptor Alpha DNA-binding sites or recruiting corepressors [6].
  • Pro-apoptotic Signaling: Upregulating caspases and tumor suppressors (e.g., p53) [3].
  • Modulating Therapeutic Response: High Estrogen Receptor Beta expression correlates with improved survival and endocrine therapy sensitivity [1] [6].

Table 2: Functional Dichotomy of Estrogen Receptor Subtypes in Breast Cancer

ParameterEstrogen Receptor AlphaEstrogen Receptor Beta
Proliferative RolePro-growth; cell cycle progressionAnti-proliferative; cell cycle arrest
Target GenesCCND1 (cyclin D1), c-MYC, VEGFp21, p27, CASP9
Therapeutic ImpactHigh expression → poor prognosis in some subtypesHigh expression → enhanced tamoxifen response
Ligand PreferenceEstradiol-17β, DiethylstilbestrolEstradiol-17β, Phytoestrogens (e.g., genistein)

This subtype selectivity underpins drug development. While classical Selective Estrogen Receptor Modulators (e.g., tamoxifen) bind both receptors equally, Estrogen Receptor Alpha-specific antagonists like methyl-piperidino-pyrazole offer precision to inhibit oncogenic signaling while sparing Estrogen Receptor Beta-mediated protective effects [1] [9].

Emergence of Methyl-Piperidino-Pyrazole as a Prototypical Estrogen Receptor Alpha-Selective Antagonist

Methyl-piperidino-pyrazole was engineered to overcome the limited subtype selectivity of early Selective Estrogen Receptor Modulators. Derived from the Estrogen Receptor Alpha agonist methyl-pyrazole-triol, methyl-piperidino-pyrazole incorporates a piperidino-based basic side chain linked via an ether bond. This modification converts agonism into potent antagonism while preserving high affinity for Estrogen Receptor Alpha (Relative Binding Affinity = 12% vs. estradiol). Crucially, methyl-piperidino-pyrazole exhibits >400-fold selectivity for Estrogen Receptor Alpha over Estrogen Receptor Beta, a significant advance over tamoxifen (∼3-fold selectivity) [9].

Key pharmacological attributes include:

  • Mechanism of Action: Competitive inhibition of estradiol binding to Estrogen Receptor Alpha’s ligand-binding domain, inducing a receptor conformation that recruits corepressors (e.g., N-CoR) rather than coactivators [9].
  • Metabolic Limitations: The ether bond in methyl-piperidino-pyrazole is susceptible to cleavage in vivo, potentially regenerating the agonist methyl-pyrazole-triol and compromising antagonist efficacy [9].
  • Chemical Optimization: To address this, methyl-piperidinopropyl (MPrP) was synthesized, replacing the ethoxy linker with a hydrolysis-resistant propyl chain. MPrP maintained high Estrogen Receptor Alpha affinity (Relative Binding Affinity = 5.1%) and enhanced selectivity (320-fold over Estrogen Receptor Beta) without partial agonism [9].

Methyl-piperidino-pyrazole’s value lies primarily in basic research:

  • Elucidating Estrogen Receptor Alpha-specific pathways in breast cancer metastasis [3].
  • Serving as a scaffold for developing covalent Estrogen Receptor Alpha degraders (e.g., ethyl-piperidino-pyrazole derivatives) [9].
  • Modeling receptor-ligand interactions for future Selective Estrogen Receptor Modulators/Selective Estrogen Receptor Downregulators [7] [9].

Despite its research utility, methyl-piperidino-pyrazole is not used clinically due to stability limitations. However, its structure-activity insights directly inform next-generation Estrogen Receptor Alpha inhibitors like bazedoxifene and elacestrant [1] [8].

Properties

CAS Number

2512204-77-0

Product Name

Methyl-piperidino-pyrazole

IUPAC Name

4-[1-(4-hydroxyphenyl)-4-methyl-5-[4-(2-piperidin-1-ylethoxy)phenyl]pyrazol-3-yl]phenol

Molecular Formula

C29H31N3O3

Molecular Weight

469.6 g/mol

InChI

InChI=1S/C29H31N3O3/c1-21-28(22-5-11-25(33)12-6-22)30-32(24-9-13-26(34)14-10-24)29(21)23-7-15-27(16-8-23)35-20-19-31-17-3-2-4-18-31/h5-16,33-34H,2-4,17-20H2,1H3

InChI Key

TXLGPGWHIIHRHH-UHFFFAOYSA-N

SMILES

CC1=C(N(N=C1C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)OCCN5CCCCC5

Canonical SMILES

CC1=C(N(N=C1C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)OCCN5CCCCC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.